N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide is a complex organic compound that belongs to the class of thiophenes. This compound is characterized by its unique structural features, which include a cyano group and a tosyl group. The molecular formula for this compound is with a molecular weight of approximately 288.36 g/mol. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique chemical properties.
This compound is classified under organic compounds and specifically falls into the category of sulfonamides due to the presence of the tosyl group. It is often synthesized for research purposes and may be used in various applications within pharmaceutical development. The compound's CAS number is not explicitly listed in the available data, but it can be referenced through its molecular structure and identifiers found in chemical databases such as PubChem and DrugBank .
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide typically involves multi-step synthetic pathways that may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product .
The molecular structure of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide consists of:
The structural representation can be summarized with its SMILES notation: CC(C(=O)N)C1=C(SC2=C(C(=C1)C#N)C=C2)S(=O)(=O)C(C)C
. This notation provides insight into how atoms are connected within the molecule, allowing for computational modeling and further analysis .
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide can participate in various chemical reactions:
The mechanism of action for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide primarily involves its interaction with biological targets such as enzymes or receptors. The specific interactions depend on its structural features:
Research into its pharmacodynamics and pharmacokinetics is essential to fully understand its mechanism of action in biological systems .
The physical properties of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide include:
Chemical properties include:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide has potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4